Mepiperphenidol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mepiperphenidol involves the reaction of 1-methylpiperidine with 3-hydroxy-5-methyl-4-phenylhexyl bromide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mepiperphenidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted piperidinium compounds .
Scientific Research Applications
Mepiperphenidol has a wide range of scientific research applications:
Mechanism of Action
Mepiperphenidol exerts its effects by acting as an anticholinergic agent. It binds to muscarinic acetylcholine receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This results in reduced gastrointestinal motility and secretion, providing relief from spasms and other related symptoms . The molecular targets include muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine signaling .
Comparison with Similar Compounds
Similar Compounds
Meperidine: An opioid agonist with analgesic and sedative properties.
Methylphenidate: A central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).
Famotidine: A histamine H2 receptor antagonist used to treat gastrointestinal disorders.
Uniqueness
Mepiperphenidol is unique in its specific action on the gastrointestinal tract as an anticholinergic agent. Unlike meperidine, which is primarily used for pain relief, or methylphenidate, which is used for ADHD, this compound’s primary application is in the treatment of gastrointestinal disorders. Its ability to inhibit renal tubular transport of organic cations also sets it apart from other similar compounds .
Biological Activity
Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:
- Peptic ulcers
- Gastritis
- Irritable bowel syndrome
The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .
- Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.
- Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.
Efficacy in Movement Disorders
Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.
Anticholinergic Effects on Neurotransmitter Systems
A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.
Comparative Analysis with Other Anticholinergics
The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C20H30BrN | Visceral anticholinergic agent; broader applications. |
Atropine | C17H23NO3 | Naturally occurring alkaloid; potent anticholinergic effects. |
Scopolamine | C17H21NO4 | Similar properties; used for motion sickness. |
Propantheline | C21H30BrN | Synthetic agent for gastrointestinal disorders. |
Ipratropium | C20H30BrNO3 | Quaternary ammonium compound; primarily a bronchodilator. |
Properties
CAS No. |
13004-75-6 |
---|---|
Molecular Formula |
C19H32NO+ |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |
InChI Key |
SMOSFFGOYXWICC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
Synonyms |
1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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